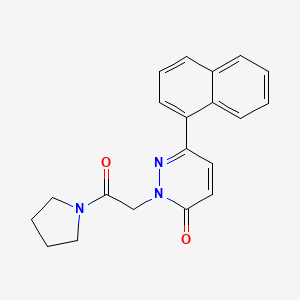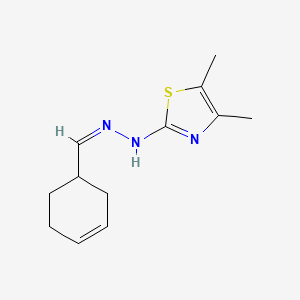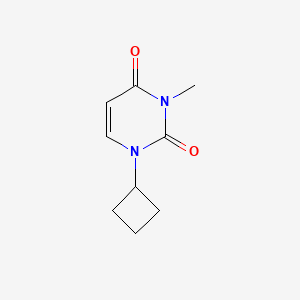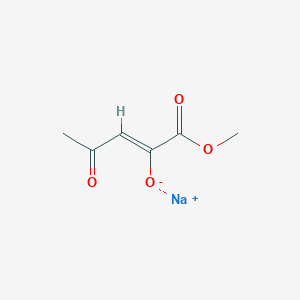
sodium;(Z)-1-methoxy-1,4-dioxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate is an organic compound with the chemical formula C6H5NaO6. It is commonly known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-methoxy-1,4-dioxopent-2-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of methoxyacetic acid with sodium hydroxide, followed by the addition of a suitable oxidizing agent to form the desired compound.
Industrial Production Methods
In industrial settings, the production of sodium 1-methoxy-1,4-dioxopent-2-en-2-olate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which sodium 1-methoxy-1,4-dioxopent-2-en-2-olate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate: shares similarities with other compounds such as sodium acetate and sodium formate, which also contain sodium and carboxylate groups.
Sodium methoxyacetate: is another related compound with similar structural features.
Uniqueness
What sets sodium 1-methoxy-1,4-dioxopent-2-en-2-olate apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in applications where these unique characteristics are required.
Properties
Molecular Formula |
C6H7NaO4 |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
sodium;(Z)-1-methoxy-1,4-dioxopent-2-en-2-olate |
InChI |
InChI=1S/C6H8O4.Na/c1-4(7)3-5(8)6(9)10-2;/h3,8H,1-2H3;/q;+1/p-1/b5-3-; |
InChI Key |
NBKWIKWHBQRQCL-FBZPGIPVSA-M |
Isomeric SMILES |
CC(=O)/C=C(/C(=O)OC)\[O-].[Na+] |
Canonical SMILES |
CC(=O)C=C(C(=O)OC)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


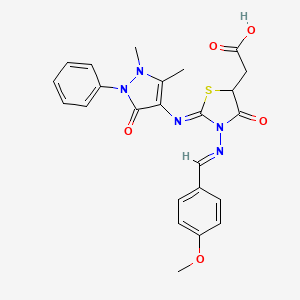
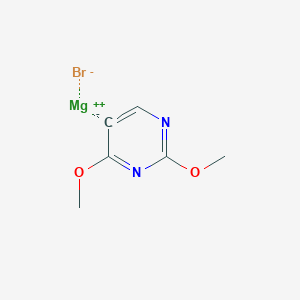
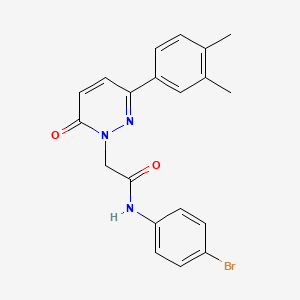
![2-amino-N-(4-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14876356.png)
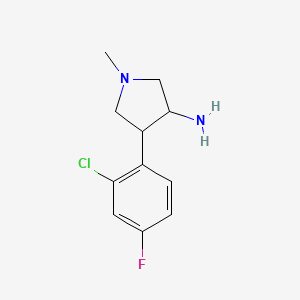
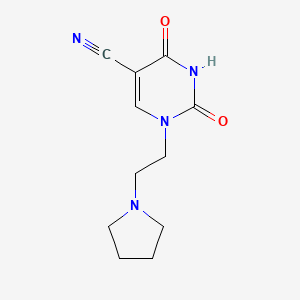


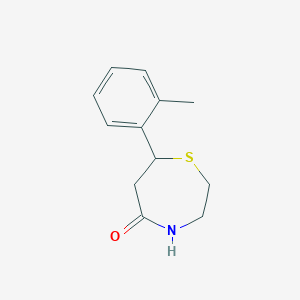
![9-(3,4-Dimethylphenyl)-3-((4-vinylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14876395.png)
